molecular formula C11H15BrFNO B13240298 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13240298
M. Wt: 276.14 g/mol
InChI Key: IBWLIKIFISVVFV-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The structure incorporates a bromo-fluorophenyl ring, a common motif in pharmaceuticals and agrochemicals, which can act as a core scaffold for further functionalization. The presence of both the amino and alcohol functional groups on a tertiary carbon center makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential enzyme inhibitors or receptor ligands. Compounds with similar structures are frequently investigated in the context of lysosomal biology and drug-induced phospholipidosis. Research indicates that cationic amphiphilic drugs can inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme critical for phospholipid metabolism, and this inhibition is a recognized mechanism for the accumulation of phospholipids within lysosomes . As a cationic amphiphilic molecule, this compound may be of significant research value for studying this form of cellular toxicity and for screening the phospholipidosis potential of new drug candidates during early development stages . Its primary research applications are in the fields of chemical biology and toxicology, where it can be used as a model compound to understand the interplay between chemical structure and specific biological outcomes.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

2-[(4-bromo-3-fluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

IBWLIKIFISVVFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with a 4-bromo-3-fluorobenzylamine derivative or a related precursor, which can be obtained via halogenation of a suitable phenyl precursor or purchased commercially. The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

Formation of the Amino Alcohol Core

Method 1: Nucleophilic Substitution on a Methylated Propanol

  • React 4-bromo-3-fluorobenzylamine with 2-methylpropan-1-ol derivatives under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to form the amino alcohol via nucleophilic substitution at the hydroxyl group or via amine alkylation.

Reaction conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 60–80°C
  • Duration: 12–24 hours
  • Catalyst: None or mild bases

Notes:

  • The reaction may require activation of the hydroxyl group (e.g., conversion to a better leaving group like a mesylate or tosylate) to facilitate nucleophilic substitution.
  • Control over regioselectivity is critical to prevent over-alkylation.

Table 1: Typical Reaction Parameters for Nucleophilic Substitution

Parameter Value
Solvent DMF or DMSO
Temperature 60–80°C
Reaction Time 12–24 hours
Base KOH, NaH, or t-BuOK
Yield 65–85% (optimized)

Amination via Reductive Amination

Alternatively, the amino group can be introduced through reductive amination:

  • React 4-bromo-3-fluorobenzaldehyde with methylamine or related amines.
  • Use reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.

Reaction conditions:

  • Solvent: Methanol or ethanol
  • Acid catalyst: Acetic acid
  • Temperature: Room temperature to 50°C
  • Duration: 4–8 hours

Outcome: Formation of the secondary amine with high regioselectivity.

Halogenation and Functionalization

  • The bromine and fluorine substitutions are typically introduced via electrophilic aromatic substitution reactions on the phenyl ring, with fluorine often introduced via direct fluorination or via fluorinated precursors.
  • Selective halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators for bromination.
  • Fluorination is often performed via nucleophilic substitution or using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Reaction Optimization and Yield Enhancement

Aspect Strategy Reference/Notes
Selectivity Use of directing groups and controlled temperature Ensures halogen placement accuracy
Purity Recrystallization and chromatography Removes side products and unreacted precursors
Yield Excess reagents and optimized reaction times Improves conversion rates

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow synthesis can be employed to:

  • Improve reaction control
  • Reduce reaction times
  • Enhance safety, especially during halogenation steps

This involves:

  • Precise control of temperature and reagent addition
  • Inline purification steps

Summary of Key Synthesis Steps

Step Description Conditions Expected Yield
1 Synthesis of 4-bromo-3-fluorobenzylamine Halogenation of benzene derivatives 70–85%
2 Nucleophilic substitution with 2-methylpropan-1-ol DMF, 60–80°C 65–85%
3 Introduction of amino group via reductive amination Methanol, room temp 75–90%
4 Halogenation and functionalization NBS, fluorinating agents Variable, optimized per step

Notes and Precautions

  • Halogenation reactions require careful control to avoid over-halogenation or formation of poly-substituted products.
  • Purification via chromatography or recrystallization is essential to isolate high-purity intermediates.
  • Reaction monitoring using TLC, NMR, or GC-MS helps optimize reaction times and conditions.

Data Tables

Table 2: Summary of Typical Reaction Conditions for Key Steps

Step Reagents Solvent Temperature Time Yield Range
Aromatic halogenation NBS, radical initiator CCl₄ or DCM 0–25°C 2–4 hours 70–85%
Amination Methylamine or ammonia Methanol Room temp 4–8 hours 75–90%
Hydroxylation Alkylation with 2-methylpropan-1-ol DMF 60–80°C 12–24 hours 65–85%

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Substituted Phenyl Ethanol/Propanol Derivatives

Compound: (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethanol (CAS 1213873-85-8)

  • Structure: Shares the 4-bromo-3-fluorophenyl group but has a simpler ethanol backbone with an amino group at the C2 position.
  • Molecular Weight : 242.07 g/mol (vs. ~290.14 g/mol for the target compound).
  • Functional Groups: Ethanol, primary amine, and halogenated aryl.
  • Key Differences: The absence of a methyl group on the propanol chain and the primary amine (vs. methylamino in the target compound) likely reduce steric hindrance and alter hydrogen-bonding capacity. This may impact pharmacokinetics, such as blood-brain barrier penetration or metabolic clearance .

Brominated Alkyl Alcohols

Compound: 3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)

  • Molecular Weight : 247.92 g/mol.
  • Regulatory Status : Listed in Table 1-3 of as lacking substance identity data in ECHA and eChemPortal, raising regulatory concerns under RoHS.
  • The target compound’s single bromine and fluorine substituents may pose fewer regulatory hurdles despite similar halogen content .

Aromatic Brominated Ketones

Compound : 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one ()

  • Structure : Brominated α,β-unsaturated ketone with aromatic substituents.
  • Synthesis: Prepared via bromine addition to propenone derivatives, followed by elimination (triethylamine in benzene).
  • Key Differences : The ketone group enhances electrophilicity, making it reactive in Michael addition or nucleophilic substitution reactions. In contrast, the target compound’s alcohol and amine groups favor hydrogen bonding and chiral recognition in drug design .

Heterocyclic Brominated Compounds

Examples : 5-Bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4) and thiomorpholine-dione derivatives (CAS 1628047-87-9) from .

  • Structure : Heterocyclic cores with bromine atoms.
  • Applications : Used as building blocks in medicinal chemistry for their metabolic stability and binding affinity.
  • Key Differences : Heterocycles often exhibit improved solubility and target specificity compared to aliphatic alcohols like the target compound. However, the target’s flexible backbone may allow broader conformational adaptability in receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Remarks
Target Compound C₁₁H₁₄BrFNO ~290.14 Not available Bromo-fluorophenyl, methylamino, propanol Hypothetical structure
(S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethanol C₈H₉BrFNO 242.07 1213873-85-8 Bromo-fluorophenyl, amino, ethanol Pharmaceutical intermediate
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O 247.92 106023-63-6 Bromoalkyl, alcohol Limited regulatory data
2-Bromo-1-(4-methylphenyl)-3-phenyl-propenone C₁₆H₁₃BrO 301.18 Not provided Bromo, ketone, aromatic Synthesized via bromine addition

Research Findings and Implications

  • Synthesis: The target compound may be synthesized via reductive amination of 4-bromo-3-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol, contrasting with ’s bromine-addition approach for ketones.
  • Regulatory: Unlike 3-bromo-2-(bromomethyl)-1-propanol, the target compound’s single bromine and pharmaceutical relevance may mitigate immediate RoHS concerns, though halogenated metabolites warrant scrutiny .

Biological Activity

2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is a chemical compound with a complex molecular structure that includes both bromo and fluoro substituents on a phenyl ring. This structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C11_{11}H15_{15}BrFNO, with a molecular weight of approximately 276.14 g/mol.

Molecular Structure and Properties

The unique characteristics of this compound stem from its functional groups, including an amino group and a hydroxyl group, which enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC11_{11}H15_{15}BrFNO
Molecular Weight276.14 g/mol
CAS Number1539733-69-1
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Biological Activity

Research indicates that compounds similar to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol often exhibit significant biological activities, particularly in antibacterial and anticancer research. The presence of halogen atoms (bromine and fluorine) can significantly influence the pharmacological properties of the compound.

Antibacterial Activity

Preliminary studies suggest that the compound may possess antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table: Antibacterial Activity Comparison

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coli
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-olTBDTBD
Ceftriaxone (Reference Compound)40.1

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or disruption of DNA replication processes. Similar compounds have shown to generate reactive intermediates that can lead to DNA strand breaks, ultimately resulting in cell death .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Fluorinated Amino Alcohols : This study examined the antibacterial efficacy of various fluorinated amino alcohols, revealing that the introduction of halogens significantly enhanced activity against resistant bacterial strains.
  • Anticancer Research : Compounds with similar structural motifs have been investigated for their potential as anticancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth.

Q & A

Basic Research Questions

Q. What methods are recommended for optimizing the synthesis of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol to improve yield and purity?

  • Methodological Answer : Focus on stepwise functionalization of the propanol backbone.

  • Bromo-fluorophenyl coupling : Use Suzuki-Miyaura cross-coupling for halogenated aromatic intermediates (e.g., 4-bromo-3-fluorobenzyl bromide) with a propanol precursor.
  • Amino group protection : Employ tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during alkylation .
  • Reductive amination : Sodium cyanoborohydride (NaBH3CN) in methanol/THF at 0–25°C can selectively reduce imine intermediates .
    • Key Metrics : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using 1^1H/13^13C NMR.

Q. How can researchers address challenges in purifying 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol due to its polar nature?

  • Methodological Answer :

  • Column chromatography : Use reverse-phase C18 silica with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystal formation.
  • HPLC-Prep : For high-purity batches (>98%), employ preparative HPLC with a phenyl-hexyl column (5 µm, 250 × 21.2 mm) at 10 mL/min .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) should show distinct peaks for the methyl groups (δ 1.2–1.4 ppm), hydroxyl (δ 4.8–5.2 ppm), and aromatic protons (δ 7.2–7.8 ppm). 19^19F NMR (CDCl3) confirms the fluorine environment (δ -110 to -120 ppm) .
  • HRMS : Use ESI+ mode to observe the molecular ion [M+H]+ with m/z ≈ 316.04 (C11H14BrFNO requires 316.02).

Advanced Research Questions

Q. How does the stereochemistry of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol influence its biological activity?

  • Methodological Answer :

  • Enantiomer separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate (R)- and (S)-enantiomers.
  • Biological assays : Compare enantiomers in receptor-binding studies (e.g., GPCRs) via fluorescence polarization or SPR. Note that fluorophenyl groups enhance hydrophobic interactions, while the hydroxyl group mediates hydrogen bonding .

Q. What computational approaches can predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials.
  • Molecular dynamics : Simulate interactions with soil organic matter (e.g., humic acid) to assess adsorption coefficients (KdK_d) .
  • Experimental validation : Conduct OECD 301D closed bottle tests to measure aerobic degradation rates in water/sediment systems .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and exposure times (24–72 hr).
  • Control for impurities : Validate purity via LC-MS and test batch-to-batch variability.
  • Mechanistic studies : Perform RNA-seq to identify differentially expressed genes linked to apoptosis or oxidative stress .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm) for 48 hr.
  • Analytical focus : Monitor degradation products via UPLC-QTOF (e.g., dehalogenation or hydroxylation byproducts).
  • Kinetic analysis : Calculate activation energy (EaE_a) using Arrhenius plots for shelf-life prediction .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

StepReagent/ConditionsYield (%)Purity (HPLC)
Bromo-fluorophenyl couplingPd(PPh3)4, K2CO3, DMF, 80°C7595%
Reductive aminationNaBH3CN, MeOH/THF, 25°C6892%
DeprotectionTFA/DCM, 0°C8598%

Table 2 : Environmental Fate Predictions (EPI Suite)

ParameterValue
Biodegradation (BIOWIN)1.2 (Not readily biodegradable)
Bioaccumulation (BCF)120 (Moderate)
Hydrolysis half-life>90 days

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